[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride
Description
Historical Context of Indane-Based β-Amino Alcohols in Research
Indane-derived β-amino alcohols have been studied since the mid-20th century for their conformational rigidity and ability to impose stereochemical control in synthetic reactions. Early work focused on their role as chiral auxiliaries in the resolution of racemic mixtures, leveraging their bicyclic structure to stabilize transition states in asymmetric transformations. The integration of an amino alcohol moiety within the indane framework, as seen in [(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol, emerged as a strategy to enhance enantioselectivity in catalytic processes. For example, enzymatic kinetic resolution using lipases and transaminases has been widely applied to access enantiopure β-amino alcohols, with substrate-specific modifications enabling tailored stereochemical outcomes.
Table 1: Key Milestones in Indane-Based β-Amino Alcohol Research
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H/t7-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDLTWGHDPUDRK-YZUKSGEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1N)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane backbone.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to accelerate the reaction.
Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indane backbone or the functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield indanone derivatives.
Reduction: Can produce fully saturated indane derivatives.
Substitution: Can lead to a variety of substituted indane compounds.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride exhibit antiviral properties. For instance, derivatives of nitrogen-containing heterocyclic compounds have shown promising activity against viruses like the tobacco mosaic virus (TMV) . This suggests that the compound may have potential applications in developing antiviral agents.
Neuroprotective Effects
Studies have explored the neuroprotective effects of various amino compounds. Compounds with similar structures have demonstrated the ability to enhance physical working capacity under extreme conditions, suggesting potential applications in neuroprotection and cognitive enhancement .
Organic Synthesis
Building Block for Complex Molecules
this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including nucleophilic substitutions and cyclization reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .
Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis. Chiral amines are crucial for producing enantiomerically pure compounds, which are often required in drug development . The ability to create specific stereoisomers can lead to improved efficacy and reduced side effects in therapeutic applications.
Material Science
Polymer Chemistry
There is potential for this compound to be used in polymer chemistry as a functional monomer. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into its application in creating advanced materials could lead to innovative solutions in various industries .
Case Studies
Mechanism of Action
The mechanism of action of [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Stereochemical and Conformational Differences
- Target Compound vs. (R)-3-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride: The (1S,3R) configuration in the target compound contrasts with the (R) configuration in the 5-ol analog. This difference may alter hydrogen-bonding interactions in receptor binding .
- Target Compound vs. CCR2 Antagonist 15a: Both share the (1S,3R) configuration, but 15a has a bromine substituent at the 5-position, enhancing hydrophobic interactions, whereas the target’s methanol group may improve solubility .
Biological Activity
[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C9H11ClN2O
- Molecular Weight : 188.65 g/mol
- CAS Number : 213924-62-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an inhibitor of certain enzymes and receptors, which can modulate various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit the activity of enzymes involved in neurotransmitter metabolism. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior.
Pharmacological Studies
This compound has been investigated for its therapeutic potential in treating conditions such as depression and anxiety disorders. Its role as a MAO inhibitor suggests potential use as an antidepressant agent.
Case Studies
Several studies have highlighted the compound's effectiveness in preclinical models:
- Antidepressant Activity : In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test.
- Neuroprotective Effects : Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| [(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol | Structure | Moderate MAO inhibition | Stereochemical differences affect potency |
| [(1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-y]methanol | Structure | Low MAO inhibition | Less effective than the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
